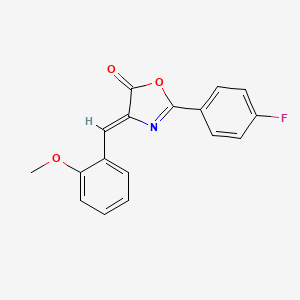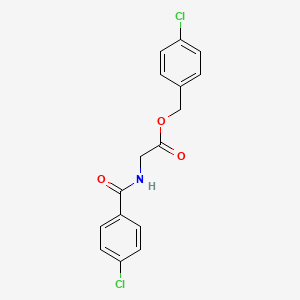
2-(4-fluorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one, also known as FMOX, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMOX is a heterocyclic compound that contains an oxazole ring and a substituted phenyl group. The compound has been studied extensively for its biological and pharmacological properties, and its synthesis methods have been optimized to produce high yields of pure FMOX.
Mécanisme D'action
The mechanism of action of 2-(4-fluorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to act by inhibiting various molecular targets involved in cancer cell proliferation and survival. 2-(4-fluorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting the PI3K/Akt/mTOR signaling pathway. The compound has also been shown to inhibit the expression of various oncogenes and induce the expression of tumor suppressor genes.
Biochemical and Physiological Effects
2-(4-fluorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to have several biochemical and physiological effects in vitro and in vivo. The compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 2-(4-fluorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that are essential for tumor growth and metastasis. Additionally, 2-(4-fluorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to exhibit anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-fluorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one in lab experiments is its potent anticancer activity against various cancer cell lines. The compound has also been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for further drug development. However, one of the limitations of using 2-(4-fluorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research and development of 2-(4-fluorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one. One potential direction is the optimization of its synthesis methods to produce high yields of pure 2-(4-fluorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one. Another direction is the investigation of its potential use in combination with other anticancer drugs to enhance its therapeutic efficacy. Additionally, further studies are needed to elucidate the mechanism of action of 2-(4-fluorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one and its potential use in the treatment of other diseases, such as Alzheimer's disease.
Méthodes De Synthèse
The synthesis of 2-(4-fluorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one involves the condensation reaction between 4-fluoroaniline and 2-methoxybenzaldehyde in the presence of acetic acid and ethanol. The resulting intermediate is then reacted with 2-amino-4-methylphenol in the presence of phosphorous oxychloride to yield 2-(4-fluorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one. The reaction is carried out under reflux conditions, and the product is purified using column chromatography or recrystallization to obtain pure 2-(4-fluorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one.
Applications De Recherche Scientifique
2-(4-fluorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research is its use in medicinal chemistry for the development of new drugs. 2-(4-fluorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, prostate, and lung cancer cells. The compound has also been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta peptide, which is a hallmark of the disease.
Propriétés
IUPAC Name |
(4Z)-2-(4-fluorophenyl)-4-[(2-methoxyphenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO3/c1-21-15-5-3-2-4-12(15)10-14-17(20)22-16(19-14)11-6-8-13(18)9-7-11/h2-10H,1H3/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQFOOUOZKYFKF-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)OC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-2-(4-fluorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5706872.png)

![3-({4-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B5706891.png)
![4-chlorobenzaldehyde [5-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5706894.png)


![methyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5706914.png)





![2-[(4-chlorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B5706955.png)